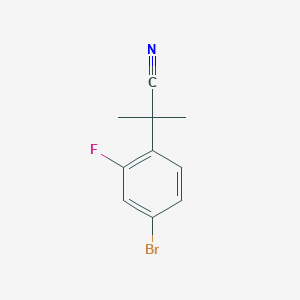

2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile

Cat. No. B1524194

Key on ui cas rn:

749928-77-6

M. Wt: 242.09 g/mol

InChI Key: WPCTXASXKDFYBT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07151105B2

Procedure details

A 2-L, 3-neck flask was charged with (4-bromo-2-fluorophenyl)acetonitrile (100.91 g, 0.4715 mol), MeOTs (156 mL g, 1.034 mol), DMF (400 mL) and THF (400 mL). The headspace was purged with nitrogen and the solution was cooled to −10° C. The NaOtBu (96.58 g, 1.005 mol) was divided into 4 equal portions that were added separately to the reaction to control the exotherm. Five minutes after the fourth and final charge an aliquot was removed and analyzed by HPLC, verifying reaction completion. The cold bath was removed, and the reaction allowed to stir without cooling (internal temp=4° C.). The flask was then charged with DABCO (13.02 g, 0.116 mol) to consume the remaining MeOTs. After 30 min an aliquot was removed and analyzed by HPLC, showing no detectable MeOTs. The flask was charged with H2O (400 mL) and hexanes (400 mL) and the mixture added to a separatory funnel. The phases were mixed well and then separated. The aqueous phase was re-charged to the separatory funnel and re-extracted with hexanes (200 mL). The organic phases from the first two extractions were combined and transferred back to the separatory funnel and washed twice with H2O (200 mL). The phases were separated and the organic layer was added to a 2-L, 3-neck flask set up for distillation. The solution was distilled under vacuum (400 torr with an internal temperature of about 50° C.) until no significant solvent distillation occurred. An aliquot of the solution was removed and analyzed by 1H NMR to record the amount of solvents present. The solution of product was held overnight and used without further processing in the next step.

[Compound]

Name

2-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#N)=[C:4]([F:11])[CH:3]=1.[CH3:12]OS(C1C=CC(C)=CC=1)(=O)=O.CC([O-])(C)C.[Na+].C1N2CCN(CC2)C1.C[N:39]([CH:41]=O)C>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:9])[C:41]#[N:39])=[C:4]([F:11])[CH:3]=1 |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

2-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100.91 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(=C(C=C1)CC#N)F

|

|

Name

|

|

|

Quantity

|

156 mL

|

|

Type

|

reactant

|

|

Smiles

|

COS(=O)(=O)C1=CC=C(C)C=C1

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

96.58 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

13.02 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CN2CCN1CC2

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The headspace was purged with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added separately to the reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Five minutes after the fourth and final charge an aliquot

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction completion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cold bath was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

without cooling (internal temp=4° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to consume the remaining MeOTs

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 30 min an aliquot was removed

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The flask was charged with H2O (400 mL) and hexanes (400 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the mixture added to a separatory funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The phases were mixed well

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The aqueous phase was re-charged to the separatory funnel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

re-extracted with hexanes (200 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic phases from the first two extractions

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with H2O (200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the organic layer was added to a 2-L, 3-neck flask

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

set up for distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The solution was distilled under vacuum (400 torr with an internal temperature of about 50° C.)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

until no significant solvent distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An aliquot of the solution was removed

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC1=CC(=C(C=C1)C(C#N)(C)C)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |